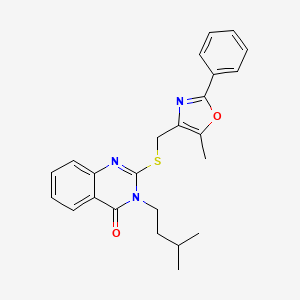

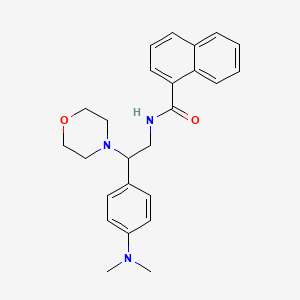

2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, also known as MIASAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MIASAT is a triazole-based molecule that has shown promising results in biological and medicinal chemistry research.

科学的研究の応用

Synthesis and Chemical Reactivity

- A study has highlighted the Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles, offering an efficient method for the synthesis of quinazoline derivatives. This transformation represents a novel example of utilizing N-sulfonyl-1,2,3-triazole as an aza-[2C]-component in cycloadditions, also enabling the rapid synthesis of functionalized imidazole derivatives (Lei, Gao, & Tang, 2016).

- Another research introduced sulfamoyl azides generated from secondary amines and a novel sulfonyl azide transfer agent, demonstrating their reaction with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles. These are described as shelf-stable progenitors of rhodium azavinyl carbenes, showcasing their versatility as reactive intermediates (Culhane & Fokin, 2011).

Antimicrobial and Antifungal Properties

- A study on azole antifungals, which include compounds with the imidazole and triazole moieties, focused on their mechanism of action against fungal cells. It was noted that these compounds inhibit the 14α-demethylation of lanosterol, crucial for ergosterol synthesis, by binding to the heme iron of cytochrome P-450. This mechanism underpins the selective antifungal activity of azoles (Bossche et al., 1989).

Agricultural Applications

- Research on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed their potent antibacterial activities against rice bacterial leaf blight. These compounds not only showed superior antibacterial activity compared to commercial agents but also enhanced plant resistance against the disease by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice (Shi et al., 2015).

Materials Science

- The synthesis of a new family of proton-conducting fluorocopolymers grafted by azole functions (including imidazole and triazole) for use in blend membranes with sulfonated PEEK (s-PEEK) has been reported. These membranes are aimed at PEMFC operating at low relative humidity, demonstrating the influence of azole group nature on membrane properties (Campagne et al., 2013).

特性

IUPAC Name |

2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O2S/c1-13-6-9(10-7-13)18(16,17)14-4-8(5-14)15-11-2-3-12-15/h2-3,6-8H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOYCXSLXANATJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B2372922.png)

![Methyl 5-[2-({[3-(4-benzylpiperidin-1-yl)propyl]amino}carbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2372929.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)

![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)

![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)

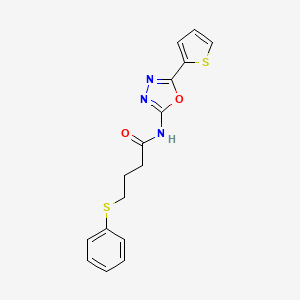

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)

![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)

![2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2372938.png)